3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes acylation to introduce the 4-methylthiophene-2-carbonyl group. This intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidin-3-yl moiety. Finally, the oxazolidine-2,4-dione ring is constructed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine and oxazolidine-2,4-dione moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring but differ in their functional groups.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one have similar ring structures but lack the thiophene and oxazolidine-2,4-dione moieties.
Oxazolidine-2,4-dione Derivatives: Compounds like 3-(2-oxo-1-pyrrolidinyl)oxazolidine-2,4-dione share the oxazolidine-2,4-dione ring but differ in their substituents.
Uniqueness
The uniqueness of 3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8-4-10(20-7-8)12(17)14-3-2-9(5-14)15-11(16)6-19-13(15)18/h4,7,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNOUPIHGKCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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